4-Amino-2-methoxynaphthalen-1-ol
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Overview
Description
4-Amino-2-methoxynaphthalen-1-ol is an organic compound with the molecular formula C11H11NO2 It is a derivative of naphthalene, characterized by the presence of an amino group at the 4-position, a methoxy group at the 2-position, and a hydroxyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methoxynaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxynaphthalene, followed by reduction to introduce the amino group. The hydroxyl group can be introduced through subsequent reactions involving hydrolysis or substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.
Scientific Research Applications
4-Amino-2-methoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-2-methoxynaphthalen-1-ol include:
- 4-Amino-1-naphthol
- 2-Methoxy-1-naphthol
- 4-Amino-2-naphthol
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-amino-2-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H11NO2/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6,13H,12H2,1H3 |
InChI Key |
NBTDNUDDJREKGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C(=C1)N)O |
Origin of Product |
United States |
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